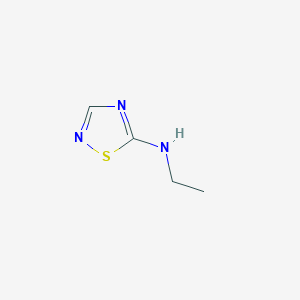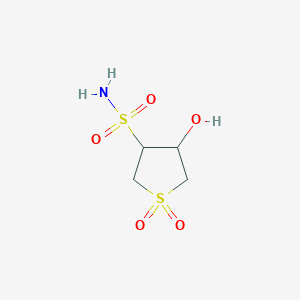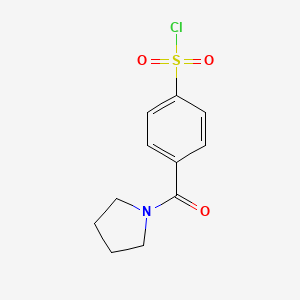
7-Amino-1,2-dimethylquinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Amino-1,2-dimethylquinolin-4(1H)-one: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with amino and methyl substituents, making it a valuable scaffold for various chemical and pharmacological studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-1,2-dimethylquinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethylquinoline and appropriate amine sources.
Amination Reaction: The key step involves the introduction of the amino group at the 7-position of the quinoline ring. This can be achieved through nucleophilic substitution reactions using reagents like ammonia or primary amines.
Oxidation and Cyclization: The intermediate products undergo oxidation and cyclization reactions to form the final quinoline structure. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to enhance efficiency and minimize by-products.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides, which are valuable intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives, altering its electronic properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, electrophiles, or nucleophiles under appropriate conditions.
Major Products:
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinoline derivatives.
Substitution Products: Functionalized quinoline derivatives with diverse substituents.
科学研究应用
Chemistry: 7-Amino-1,2-dimethylquinolin-4(1H)-one serves as a versatile building block in organic synthesis. It is used to create complex molecules for drug discovery and development.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent. Its structural features make it a candidate for exploring interactions with biological targets.
Medicine: The compound’s pharmacological properties are investigated for potential therapeutic applications. It may exhibit anti-inflammatory, anticancer, or antiviral activities, making it a subject of interest in medicinal chemistry.
Industry: In industrial applications, this compound is used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 7-Amino-1,2-dimethylquinolin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their function and activity.
相似化合物的比较
7-Aminoquinoline: Lacks the methyl substituents, resulting in different electronic and steric properties.
1,2-Dimethylquinoline: Lacks the amino group, affecting its reactivity and biological activity.
4-Hydroxyquinoline: Contains a hydroxyl group instead of an amino group, leading to different chemical behavior.
Uniqueness: 7-Amino-1,2-dimethylquinolin-4(1H)-one is unique due to the presence of both amino and methyl groups on the quinoline ring. This combination of substituents imparts distinct electronic and steric effects, influencing its reactivity and interactions with biological targets.
属性
分子式 |
C11H12N2O |
|---|---|
分子量 |
188.23 g/mol |
IUPAC 名称 |
7-amino-1,2-dimethylquinolin-4-one |
InChI |
InChI=1S/C11H12N2O/c1-7-5-11(14)9-4-3-8(12)6-10(9)13(7)2/h3-6H,12H2,1-2H3 |
InChI 键 |
XDZVVMPPHOJIEM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)C2=C(N1C)C=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Piperazinone, 4-[(4-aminophenyl)methyl]-](/img/structure/B12111784.png)


![2-{[(Piperidin-4-yl)oxy]methyl}quinoline](/img/structure/B12111798.png)

![2-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B12111813.png)

![methyl 2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12111816.png)

![Benzo[b]thiophene-3-methanamine, alpha-(2,4-difluorophenyl)-](/img/structure/B12111827.png)

![6,7-Dihydro-2H-pyrrolo[2,1-c][1,2,4]triazole-3(5H)-thione](/img/structure/B12111839.png)


